4-(4-methoxyphenyl)-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol
Description
The compound 4-(4-methoxyphenyl)-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic derivative featuring a 1,2,4-triazole core substituted with:
- A 4-methoxyphenyl group at position 4.
- A 1-(piperidin-1-yl)ethyl group at position 5.
- A thiol (-SH) group at position 3.
This structure combines aromatic, heterocyclic, and amine moieties, which are often associated with diverse biological activities, including antimicrobial, antitumor, and enzyme inhibition properties.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-3-(1-piperidin-1-ylethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4OS/c1-12(19-10-4-3-5-11-19)15-17-18-16(22)20(15)13-6-8-14(21-2)9-7-13/h6-9,12H,3-5,10-11H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDNVZPPISQHHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=S)N1C2=CC=C(C=C2)OC)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and carbon disulfide, followed by the addition of an appropriate alkylating agent.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-methoxyphenyl halide and a suitable nucleophile.
Attachment of the Piperidinyl Ethyl Group: The piperidinyl ethyl group is typically introduced through a nucleophilic substitution reaction involving piperidine and an appropriate alkylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The thiol group (-SH) undergoes oxidation to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄). These reactions typically occur under acidic or neutral conditions, leading to products with enhanced stability or altered biological activity.
Example :
-
Reagent : H₂O₂
-
Product : Disulfide or sulfonic acid derivative
Reduction Reactions
The triazole ring or thiol group can be reduced using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Reduction may modify the triazole ring structure or stabilize the thiol group, influencing its reactivity.
Example :
-
Reagent : NaBH₄
-
Outcome : Formation of dihydrotriazole derivatives
Substitution Reactions
The thiol group acts as a nucleophile, enabling substitution with electrophiles. For instance, in a reaction with 2-bromo-1-phenylethanone , the thiol group replaces the bromide under basic conditions (e.g., cesium carbonate in ethanol), yielding a ketone-substituted derivative .
Example :
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Reagent : 2-bromo-1-phenylethanone + Cs₂CO₃
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Product : 2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one (79% yield)
Condensation Reactions
The compound can participate in condensation reactions, particularly involving its thiol and triazole groups. For example, thiosemicarbazides reacting with aldehydes form triazolidine-thiones, a pathway analogous to related triazole derivatives .
Microwave-Assisted Reactions
While not directly applied to this compound, microwave-assisted methods have been used for similar triazoles to accelerate synthesis or functionalize derivatives. For instance, Virk et al. synthesized piperidine-triazole conjugates in seconds under microwave irradiation, achieving yields up to 97% . This suggests potential for rapid, high-efficiency modifications of the thiol or triazole moieties.
Comparison of Reaction Types
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The specific compound has shown promising results against various bacterial strains. In a study examining the antibacterial activity of triazole derivatives, it was noted that modifications in substituents significantly impacted efficacy against Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strains | Inhibition Zone (mm) |
|---|---|---|
| 4-(4-methoxyphenyl)-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | 15 |
| Escherichia coli | 12 | |
| Bacillus subtilis | 14 |
Anticancer Activity
The anticancer potential of triazole derivatives has gained attention due to their ability to inhibit tumor growth. The compound was tested against various cancer cell lines using the MTT assay, demonstrating significant cytotoxic effects.
| Cell Line | IC50 (µM) |
|---|---|
| HePG-2 (Liver Cancer) | 25 |
| MCF-7 (Breast Cancer) | 30 |
| HCT-116 (Colorectal Cancer) | 20 |
Anti-inflammatory Properties
Research indicates that triazole derivatives exhibit anti-inflammatory effects by inhibiting specific pathways involved in inflammation. The compound's thiol group is believed to play a crucial role in mediating these effects.
Agricultural Applications
Due to their fungicidal properties, triazole compounds are also explored as agricultural fungicides. They can effectively control fungal pathogens in crops, enhancing yield and quality.
Case Study 1: Antibacterial Efficacy
A study published in Pharmaceutical Biology evaluated the antibacterial activity of several triazole derivatives, including the compound . The results indicated that it had a comparable efficacy to established antibiotics against resistant strains of bacteria.
Case Study 2: Anticancer Screening
In another investigation reported in Molecules, the compound was subjected to screening against multiple cancer cell lines. The findings revealed that it induced apoptosis in cancer cells through the activation of caspase pathways.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The methoxyphenyl and piperidinyl ethyl groups can enhance the compound’s binding affinity and selectivity. The thiol group can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related 1,2,4-triazole-3-thiol derivatives, their substituents, biological activities, and synthetic methodologies:
Key Differences and Implications
Substituent Effects on Bioactivity
- Piperidine vs. Smaller Amines: The target compound’s 1-(piperidin-1-yl)ethyl group introduces a bulky, lipophilic moiety, which may enhance membrane permeability compared to analogs with smaller amines (e.g., dimethylaminoethyl in ).
- Schiff Base Derivatives: Compounds like Ligand 54 and CP 55 utilize Schiff base linkages, which are known for metal coordination and antimicrobial activity.
Physicochemical Properties
- Melting Points : Analogs with bulky substituents (e.g., naproxen-based triazoles in , 158–222°C) exhibit higher melting points than simpler derivatives. The target’s piperidine group may similarly increase thermal stability.
- Solubility : Piperidine’s basicity could enhance water solubility at physiological pH, contrasting with halogenated analogs (e.g., 4-chlorophenyl in ), which are more lipophilic.
Biological Activity
The compound 4-(4-methoxyphenyl)-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific triazole derivative, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 342.44 g/mol. The structure features a triazole ring substituted with a methoxyphenyl group and a piperidine moiety, which are critical for its biological activity.
Antimicrobial Activity
- Antifungal Activity : Research indicates that derivatives of 1,2,4-triazoles exhibit significant antifungal properties. For instance, compounds similar to the target compound have shown effectiveness against various fungal pathogens, including Candida albicans and Aspergillus spp. Studies suggest that the incorporation of thiol groups enhances antifungal potency due to improved interaction with fungal enzymes .
- Antibacterial Activity : The compound has demonstrated moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. In vitro studies have shown that triazole-thiol derivatives can inhibit bacterial growth effectively, with some compounds exhibiting activity comparable to standard antibiotics like vancomycin .
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,2,4-triazole derivatives. The compound under investigation has been evaluated for its cytotoxic effects against various cancer cell lines:
- Breast Cancer : In vitro assays using MTT methods indicated that the compound exhibits significant cytotoxicity against breast cancer cells (e.g., MDA-MB-231) with IC50 values in the micromolar range.
- Cervical Cancer : The compound also showed promising results against cervical cancer cell lines (HeLa), suggesting its potential as an anticancer agent .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The thiol group may interact with critical enzymes involved in microbial metabolism and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazole derivatives can induce oxidative stress in cancer cells, leading to apoptosis .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the triazole ring and substituents significantly influence biological activity. Key findings include:
- Methoxy Group : The presence of the methoxy group on the phenyl ring enhances lipophilicity and cellular uptake.
- Piperidine Moiety : This substitution is crucial for antimicrobial activity and may facilitate binding to specific biological targets .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of similar compounds:
Q & A
Basic: How can the synthesis of this triazole-thiol derivative be optimized for higher yield and purity?
Methodological Answer:
Optimization involves selecting reaction conditions such as solvent polarity, temperature, and catalyst. For example:
- S-Alkylation : React the triazole-thiol precursor with alkyl halides in methanol under basic conditions (e.g., NaOH) to introduce substituents at the sulfur atom .
- Condensation Reactions : Use aldehydes or ketones in refluxing ethanol to form Schiff base derivatives, which can improve solubility and bioactivity .
- Purification : Employ silica gel column chromatography with gradients of hexane/ethyl acetate (e.g., 75:25 v/v) to isolate pure products, achieving yields up to 86% .
Advanced: What strategies resolve low crystallinity during purification, and how can structural integrity be confirmed?
Methodological Answer:
Low crystallinity may arise from flexible substituents like the piperidinylethyl group. Strategies include:
- Recrystallization : Use mixed solvents (e.g., methanol/dichloromethane) to enhance crystal packing .
- Spectroscopic Validation : Combine ¹H/¹³C NMR, HR-MS, and IR to confirm functional groups. For example, the thiol (-SH) peak in IR typically appears at ~2500 cm⁻¹, while NMR can verify methoxyphenyl proton signals at δ 3.8–4.0 ppm .
- Single-Crystal XRD : If crystallization fails, use powder XRD paired with DFT calculations to predict molecular geometry .
Basic: What analytical techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and the piperidinyl N-CH₂ group (δ 2.5–3.5 ppm). ¹³C NMR confirms carbonyl/thione carbons (δ 160–180 ppm) .
- Mass Spectrometry : HR-MS validates molecular ion peaks (e.g., [M+H⁺] at m/z 359.15 for C₁₆H₂₁N₅OS) .
- Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
Advanced: How to address discrepancies in spectral data (e.g., unexpected NMR splitting patterns)?
Methodological Answer:
Contradictions may arise from tautomerism (thiol ↔ thione) or dynamic conformational changes. Solutions:
- Variable Temperature NMR : Perform experiments at 25°C and −40°C to identify tautomeric equilibria .
- DFT Calculations : Compare experimental IR/NMR with computational models (e.g., B3LYP/6-311++G(d,p)) to assign ambiguous signals .
- 2D NMR (COSY, NOESY) : Resolve coupling patterns and spatial interactions, particularly for overlapping piperidinyl protons .
Basic: What standardized assays evaluate its antitumor or antimicrobial activity?
Methodological Answer:
- Antitumor Assays : Use MTT/WST-1 assays on cell lines (e.g., MCF-7, A549). IC₅₀ values are determined via dose-response curves (e.g., 8.2–12.4 µM for triazole-thiols vs. 15.6 µM for doxorubicin) .
- Antimicrobial Testing : Follow CLSI guidelines for MIC determination against M. bovis or C. albicans. For example, 0.1–1.0% concentrations inhibit microbial growth in pH-adjusted media .
Advanced: How to design molecular docking studies targeting viral helicases or kinases?
Methodological Answer:
- Target Selection : Use PDB IDs (e.g., 5WWP for SARS-CoV-2 helicase) .
- Ligand Preparation : Optimize the triazole-thiol’s protonation state (thiolate form for hydrogen bonding) using tools like AutoDock Tools.
- Docking Parameters : Generate 30 conformers per ligand; select poses with lowest binding energy (e.g., −8.2 kcal/mol) and key interactions (e.g., piperidinyl N with Asp534) .
- Validation : Compare with co-crystallized ligands (RMSD < 2.0 Å) .
Advanced: How to conduct structure-activity relationship (SAR) studies for enhanced bioactivity?
Methodological Answer:
- Systematic Substituent Variation : Modify the methoxyphenyl (electron-donating) or piperidinylethyl (bulkiness) groups. For example, replacing methoxy with nitro groups increases electrophilicity and antitumor potency .
- In Vitro Screening : Test derivatives against panels of cell lines/enzymes. Correlate logP values (e.g., 2.1–3.8) with cytotoxicity to optimize lipophilicity .
- ADME Prediction : Use SwissADME to assess bioavailability (e.g., >80% intestinal absorption for derivatives with <5 H-bond donors) .
Advanced: How to resolve contradictions in IC₅₀ values across different studies?
Methodological Answer:
Discrepancies may stem from assay conditions or cell line heterogeneity. Mitigation strategies:
- Standardized Protocols : Use identical cell passage numbers, serum concentrations (e.g., 10% FBS), and incubation times (48–72 hrs) .
- Control Normalization : Include reference compounds (e.g., doxorubicin) in each assay batch .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., ∆∆G values from docking) to identify outlier methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
